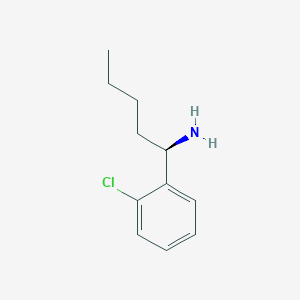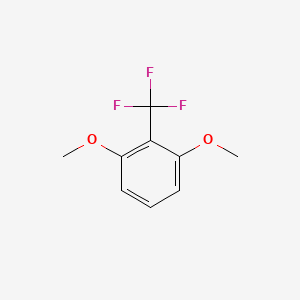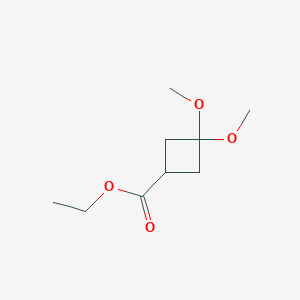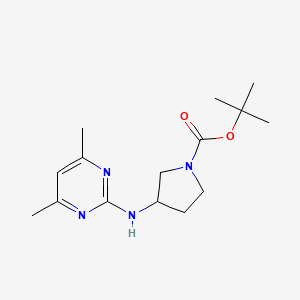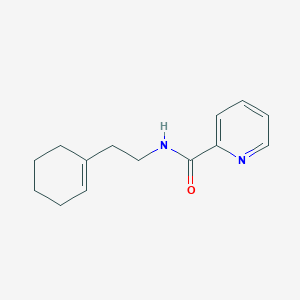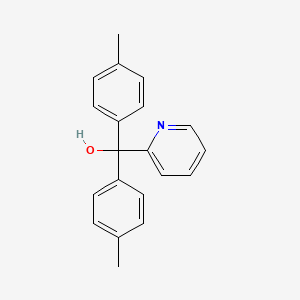
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a sulfenamide group, and a tert-butyl group attached to the nitrogen atom. The presence of the 1-oxide group adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide typically involves the reaction of pyridine-2-thiol with tert-butylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane or acetonitrile and a temperature range of 0-25°C. The oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, facilitates the formation of the 1-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding sulfenamide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding sulfenamide.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfenamide group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The 1-oxide group may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-: Lacks the 1-oxide group, resulting in different chemical properties.
2-Pyridinesulfenamide, N-(1,1-dimethylpropyl)-, 1-oxide: Similar structure but with a different alkyl group attached to the nitrogen atom.
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 2-oxide: The position of the oxide group is different, leading to variations in reactivity.
Uniqueness
The presence of the 1-oxide group in 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide imparts unique redox properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
59282-35-8 |
|---|---|
Formule moléculaire |
C9H14N2OS |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
2-methyl-N-(1-oxidopyridin-1-ium-2-yl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)10-13-8-6-4-5-7-11(8)12/h4-7,10H,1-3H3 |
Clé InChI |
BYZCIXGMDPZMJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NSC1=CC=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


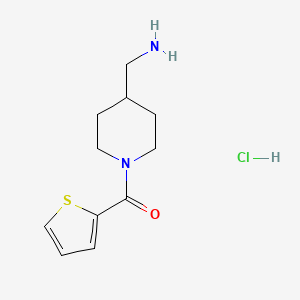

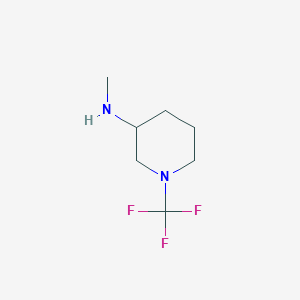
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)


